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molecular formula C5H4ClIN2OS B8438011 2-(Iodomethyl)sulfinyl-5-chloropyrimidine

2-(Iodomethyl)sulfinyl-5-chloropyrimidine

Cat. No. B8438011
M. Wt: 302.52 g/mol
InChI Key: GIUNKHSQPXBIFE-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

90% m-chloroperbenzoic acid 8.4 mmol) in chloroform (8 ml) was added dropwise for 10 min with stirring to a solution of 2-(iodomethyl)thio-5-chloropyrimidine in chloroform (7 ml) at -5° C. The reaction mixture was coloured violet during the addition. The mixture was left at room temperature overnight. The chloroform solution was then extracted with 1 M K2CO3, washed with a little water, then dried (MgSO4) solution evaporated and the product subjected to thick-layer chromatography. 2-(Iodomethyl)sulfinyl-5-chloropyrimidine: yield 24%, m.p. 158° C., IR (KBr): 1050 and 1090 cm-1 (SO).
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[I:12][CH2:13][S:14][C:15]1[N:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1>C(Cl)(Cl)Cl>[I:12][CH2:13][S:14]([C:15]1[N:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:9]

Inputs

Step One
Name
Quantity
8.4 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICSC1=NC=C(C=N1)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was coloured violet during the addition
EXTRACTION
Type
EXTRACTION
Details
The chloroform solution was then extracted with 1 M K2CO3
WASH
Type
WASH
Details
washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ICS(=O)C1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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